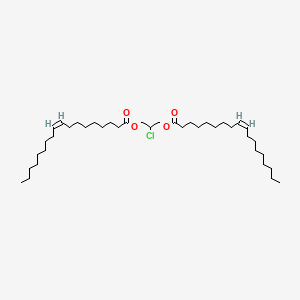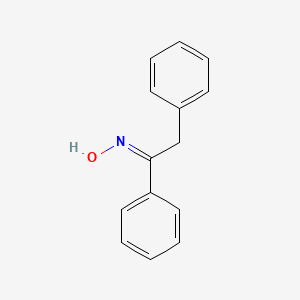
7-Bromo-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one Hydrochloride is a synthetic compound that belongs to the morphinan class of chemicals It is known for its complex structure, which includes a bromine atom, an epoxy group, a hydroxyl group, a methoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one Hydrochloride typically involves multiple steps, starting from simpler precursor molecules. The process often includes bromination, epoxidation, and methylation reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study its chemical properties and reactions.
Biology: Researchers use this compound to investigate its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is studied for its potential therapeutic effects, particularly in the field of neurology and pain management.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one Hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved in its action include signal transduction mechanisms that alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxycodone: (5α)-4,5-Epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one
Naltrexone: A nonselective opioid receptor antagonist
Uniqueness
7-Bromo-4,5-epoxy-14-hydroxy-3-methoxy-17-methylmorphinan-6-one Hydrochloride is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for opioid receptors, leading to varied pharmacological effects.
Eigenschaften
CAS-Nummer |
146582-60-7 |
|---|---|
Molekularformel |
C₁₈H₂₁BrClNO₄ |
Molekulargewicht |
430.72 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

